3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid
Overview
Description
3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid is an organic compound characterized by the presence of a methoxy group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and trifluoromethylbenzene.
Grignard Reaction: The trifluoromethylbenzene is converted to a Grignard reagent by reacting it with magnesium in anhydrous ether.
Aldol Condensation: The Grignard reagent is then reacted with 4-methoxybenzaldehyde in the presence of a base to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a palladium catalyst to hydrogenate the intermediate compounds.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
Pathways: It may modulate signaling pathways related to inflammation and microbial activity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-(trifluoromethyl)phenylboronic Acid: Similar structure but with a boronic acid group instead of a propionic acid moiety.
4-(Trifluoromethyl)benzoic Acid: Lacks the methoxy group but contains the trifluoromethyl and carboxylic acid groups.
Uniqueness
3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid is unique due to the combination of its methoxy and trifluoromethyl groups, which confer distinct chemical properties and potential biological activities compared to its analogs.
Properties
IUPAC Name |
3-[4-methoxy-3-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-17-9-4-2-7(3-5-10(15)16)6-8(9)11(12,13)14/h2,4,6H,3,5H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGRRQPEHHXJNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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